Pipemidic acid (CAS 51940-44-4) is a synthetic pyridopyrimidine-based quinolone antibacterial agent characterized by the presence of a piperazine ring at the C-7 equivalent position . This structural modification distinguishes it from earlier first-generation quinolones, extending its spectrum of activity to include Gram-negative pathogens such as Pseudomonas aeruginosa [1]. In industrial and research procurement, pipemidic acid is primarily sourced as an analytical reference standard for HPLC/MS methodologies, a non-fluorinated zwitterionic model compound for solubility-enhancement formulations, and a structural intermediate in the synthesis of advanced antimicrobial agents. Its amphoteric nature, defined by distinct acidic and basic pKa values, requires precise pH control during processability and analytical handling .
Substituting pipemidic acid with earlier quinolones (e.g., nalidixic acid or piromidic acid) or later fluoroquinolones (e.g., norfloxacin) fundamentally compromises experimental and analytical integrity [1]. Nalidixic acid lacks the piperazine moiety, rendering it ineffective as a baseline control for anti-pseudomonal activity and altering its isoelectric behavior in chromatographic separations [2]. Conversely, substituting with modern fluoroquinolones introduces a fluorine atom at the C-6 position, which drastically shifts lipophilicity, tissue penetration profiles, and UV absorbance maxima [1]. For laboratories utilizing pipemidic acid as a specific internal standard for fluoroquinolone bioanalysis, structural divergence ensures baseline resolution; replacing it with an in-class analog risks co-elution and invalidates quantitative recovery metrics [1].
The addition of a piperazine ring to the pyridopyrimidine core grants pipemidic acid distinct activity against Pseudomonas aeruginosa, a trait absent in its predecessor nalidixic acid [1]. In vitro agar dilution assays demonstrate that pipemidic acid achieves a Minimum Inhibitory Concentration (MIC) of 12.5 to 25 µg/mL against various P. aeruginosa strains[1]. In direct contrast, nalidixic acid exhibits an MIC exceeding 100 µg/mL, rendering it clinically and experimentally inactive against these Gram-negative pathogens [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against P. aeruginosa |
| Target Compound Data | 12.5 - 25 µg/mL |
| Comparator Or Baseline | Nalidixic acid (>100 µg/mL) |
| Quantified Difference | >4-fold to >8-fold higher potency; active vs. inactive |
| Conditions | In vitro agar dilution test |
Validates the procurement of pipemidic acid over first-generation quinolones when a baseline control for piperazine-mediated anti-pseudomonal activity is required in SAR studies.
Pipemidic acid is an amphoteric molecule with a carboxylic acid group and a basic piperazinyl amine, resulting in an isoelectric point near pH 6.8 . At 25°C, its baseline aqueous solubility is exceptionally low at 0.32 mg/mL[1]. However, it demonstrates high processability in alkaline environments, achieving a solubility of 50 mg/mL in 1M NaOH . This pH-dependent solubility profile sharply contrasts with freely soluble fluoroquinolone hydrochloride salts, which readily dissolve in neutral or slightly acidic aqueous media.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 0.32 mg/mL (water, 25°C); 50 mg/mL (1M NaOH) |
| Comparator Or Baseline | Fluoroquinolone HCl salts (freely soluble in neutral/acidic water) |
| Quantified Difference | ~150-fold solubility increase in 1M NaOH compared to neutral water |
| Conditions | 25°C, varying pH / solvent systems |
Dictates strict solvent selection (e.g., dilute alkali or DMSO) for stock solution preparation in analytical and formulation workflows.
Pipemidic acid is highly effective as an internal standard (IS) for the quantification of newer fluoroquinolones, such as ofloxacin, in complex biological matrices [1]. In HPLC-fluorescence assays utilizing protein precipitation with acetonitrile, pipemidic acid spiked at 6 µg/mL yields consistent extraction recoveries and achieves complete baseline resolution from the ofloxacin analyte [1]. Its structural similarity ensures comparable extraction efficiencies, while the lack of a C-6 fluorine atom provides sufficient chromatographic shift to prevent co-elution [1].
| Evidence Dimension | Chromatographic resolution and extraction recovery |
| Target Compound Data | Distinct retention time with high recovery at 6 µg/mL spike |
| Comparator Or Baseline | Ofloxacin (analyte) |
| Quantified Difference | Complete baseline separation without endogenous interference |
| Conditions | HPLC-fluorescence (Ex=285 nm, Em=460 nm), human plasma extraction |
Ensures reliable, interference-free quantification when procuring an internal standard for pharmacokinetic studies of modern fluoroquinolones.
Due to its low intrinsic aqueous solubility, pipemidic acid serves as an optimal zwitterionic model compound for evaluating host-guest complexation technologies [1]. Studies utilizing Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB) demonstrate that pipemidic acid can be effectively incorporated into the cyclodextrin cavity via solid-state kneading, significantly altering its dissolution kinetics[1]. Compared to the uncomplexed free acid, these inclusion complexes offer a quantifiable pathway to bypass the isoelectric precipitation limits typically observed between pH 6 and 8[1].
| Evidence Dimension | Complexation capacity and dissolution behavior |
| Target Compound Data | Successful inclusion in TRIMEB and native β-CD |
| Comparator Or Baseline | Uncomplexed pipemidic acid (precipitation prone at pH 6-8) |
| Quantified Difference | Enhanced aqueous availability via cavity inclusion |
| Conditions | Solid-state kneading, FTIR/NMR validation |
Makes pipemidic acid a highly standardized, challenging baseline material for laboratories developing novel cyclodextrin-based or multicomponent crystal delivery systems.
Used in LC-MS/MS and HPLC workflows to quantify quinolone residues in poultry and aquatic products, requiring precise standard stock preparation in methanol or dilute alkali [1].
Procured as a non-interfering internal standard for the HPLC-fluorescence quantification of fluoroquinolones (like ofloxacin) in human plasma, leveraging its distinct retention time and comparable extraction recovery [2].
Utilized in formulation laboratories to test the efficacy of cyclodextrin inclusion complexes (e.g., TRIMEB) and multicomponent co-crystals designed to overcome zwitterionic solubility limitations[3].
Selected as the definitive non-fluorinated, piperazine-containing baseline to evaluate the specific impact of C-6 fluorination or novel C-7 substitutions on Pseudomonas aeruginosa efficacy [4].
Irritant;Health Hazard